1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
CAS No.: 1197231-48-3
Cat. No.: VC2627724
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197231-48-3 |
|---|---|
| Molecular Formula | C12H23N3 |
| Molecular Weight | 209.33 g/mol |
| IUPAC Name | 1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine |
| Standard InChI | InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3 |
| Standard InChI Key | FMNCFSXIAQVQMA-UHFFFAOYSA-N |
| SMILES | CC(C)C12CN3CCN(C1)CC(C3)C2N |
| Canonical SMILES | CC(C)C12CN3CCN(C1)CC(C3)C2N |
Introduction
Chemical Identity and Structural Characteristics
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine possesses a distinctive tricyclic skeleton with two bridging nitrogen atoms (at positions 3 and 6) and an amino group at position 9, complemented by an isopropyl substituent at position 1. This unique arrangement creates a three-dimensional structure with specific spatial orientations that potentially influence its chemical reactivity and biological interactions.
Nomenclature and Identifiers
The compound is officially designated as 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine according to standard chemical naming conventions, though it possesses several alternative identifiers that appear in chemical databases and literature . The IUPAC systematic name for this compound is 1-propan-2-yl-3,6-diazatricyclo[4.3.1.1^3,8]undecan-9-amine, which precisely describes its molecular structure according to international chemical naming rules .
The compound is tracked in chemical databases via multiple identifiers as presented in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1197231-48-3 |
| PubChem CID | 43811306 |
| MDL Number | MFCD11048440 |
| InChIKey | FMNCFSXIAQVQMA-UHFFFAOYSA-N |
| Creation Date in Databases | 2009-07-21 |
| Last Modification Date | 2025-02-22 |
Table 1: Primary identifiers for 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8*]undec-9-ylamine *
Molecular Structure Representations
The molecular structure of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine can be represented through various standard chemical notations. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC(C)C12CN3CCN(C1)CC(C3)C2N, which provides a linear text representation of its structure that can be interpreted by chemical software programs . This notation encodes the tricyclic skeleton with its nitrogen atoms and the isopropyl substituent.
The InChI (International Chemical Identifier) representation, InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3, provides a more detailed and standardized way to represent the molecular structure, capturing its connectivity and stereochemistry .
Physicochemical Properties
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine exhibits specific physicochemical properties that govern its behavior in various chemical environments. These properties are fundamental to understanding its potential applications and interactions with biological systems.
Basic Physical Properties
The compound has a molecular formula of C12H23N3, corresponding to a molecular weight of 209.33 g/mol . This relatively low molecular weight places it within the range typically considered favorable for drug-like compounds according to Lipinski's Rule of Five, which suggests enhanced potential for oral bioavailability if the compound were to be explored for pharmaceutical applications.
Solubility and Partition Characteristics
The compound's calculated XLogP3-AA value of 0.5 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases . This property is particularly relevant for pharmaceutical applications as it influences the compound's ability to cross cell membranes and reach potential target sites within the body. The slightly positive value suggests the compound has some lipophilic character while maintaining reasonable water solubility.
Hydrogen Bonding and Molecular Interactions
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine contains one hydrogen bond donor (the primary amine at position 9) and three hydrogen bond acceptors (the three nitrogen atoms in the molecule) . These hydrogen bonding capabilities play crucial roles in determining the compound's interactions with biological macromolecules such as proteins and nucleic acids, potentially influencing its biological activity.
The key physicochemical properties are summarized in Table 2:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 209.33 g/mol | Favorable for potential drug development (< 500 Da) |
| XLogP3-AA | 0.5 | Moderate lipophilicity suggesting balanced distribution |
| Hydrogen Bond Donors | 1 | Limited H-bond donation capacity |
| Hydrogen Bond Acceptors | 3 | Moderate H-bond accepting capacity |
| Rotatable Bond Count | 1 | High conformational rigidity |
| Exact Mass | 209.189197746 Da | Precise mass for analytical identification |
Table 2: Physicochemical properties of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8*]undec-9-ylamine *
Structural Rigidity and Conformational Analysis
With only one rotatable bond, the compound exhibits high conformational rigidity due to its tricyclic structure . This rigidity can be advantageous in drug development as it may confer increased binding specificity to target proteins by reducing the entropic penalty associated with binding. The tricyclic scaffold provides a well-defined three-dimensional arrangement that could potentially serve as a geometric template for designing compounds targeting specific protein binding pockets.
| Supplier | Product Number | Package Size | Price (USD) | Price Date |
|---|---|---|---|---|
| Matrix Scientific | 032751 | 1g | $378.00 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0083676 | 500mg | $796.95 | 2021-12-16 |
Table 3: Commercial availability of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8*]undec-9-ylamine *
Structural Relationship to Other Compounds
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine belongs to a broader class of diazatricyclo compounds, which feature nitrogen atoms incorporated into tricyclic frameworks. Understanding these structural relationships provides context for its potential chemical behavior and applications.
Related Diazatricyclo Compounds
The compound shares structural similarities with other diazatricyclo systems appearing in chemical literature, such as the 7-oxa-2,8-diazatricyclo[3.2.2.02,4]non-8-en-6-one mentioned in crystallographic studies . Though these compounds differ in their specific ring systems and substitution patterns, they share the common feature of nitrogen atoms incorporated into rigid tricyclic scaffolds, which confers distinct three-dimensional architectures useful in various chemical and pharmaceutical applications.
Analytical Characterization
Proper identification and purity assessment of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine requires specific analytical techniques tailored to its structural features.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques would be valuable for assessing the purity of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine samples and for monitoring reactions involving this compound. The retention characteristics would be influenced by the compound's moderate lipophilicity and the presence of multiple nitrogen atoms.
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